2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C7H17NO3 and a molecular weight of 163.21 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol typically involves the reaction of 1-methoxypropan-2-amine with propane-1,3-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The compound is then purified using techniques such as chromatography to ensure high purity for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines and alcohols .
Wissenschaftliche Forschungsanwendungen
2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol: Similar in structure but with a cyclohexane ring instead of a propane backbone.
2-Amino-1,3-propane diols: A versatile platform for the synthesis of various functional monomers.
Uniqueness
2-[(1-Methoxypropan-2-yl)amino]propane-1,3-diol is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its methoxy group and amino functionality provide versatility in synthetic applications and potential biological activity .
Eigenschaften
Molekularformel |
C7H17NO3 |
---|---|
Molekulargewicht |
163.21 g/mol |
IUPAC-Name |
2-(1-methoxypropan-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C7H17NO3/c1-6(5-11-2)8-7(3-9)4-10/h6-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
FHXPZGFFUXTJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)NC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.